5-Chloro-6-methoxy-2-benzoxazolinone
Overview
Description
Molecular Structure Analysis
The molecular formula of 5-Chloro-6-methoxy-2-benzoxazolinone is C8H6ClNO3. Its molecular weight is 199.59 g/mol. The InChI string is InChI=1S/C8H6ClNO3/c1-12-6-3-7-5 (2-4 (6)9)10-8 (11)13-7/h2-3H,1H3, (H,10,11) and the SMILES string is COC1=C (C=C2C (=C1)OC (=O)N2)Cl.Chemical Reactions Analysis
While specific chemical reactions involving 5-Chloro-6-methoxy-2-benzoxazolinone were not found, it is known that 6-methoxy-2-benzoxazolinone (MBOA) and its related compounds inhibit the germination and growth of several plant species .Scientific Research Applications
Attractant for Agricultural Pests
5-Chloro-6-methoxy-2-benzoxazolinone (6-MBOA) has been identified as a host-location semiochemical for pests like the western corn rootworm, Diabrotica virgifera virgifera LeConte. It's been tested as an attractant in combination with insecticides, showing potential in increasing insecticide efficacy by attracting pests to the insecticide-treated area. However, while promising in laboratory settings, the application of 6-MBOA in field studies did not consistently improve the efficacy of insecticides under variable field conditions (Hibbard et al., 1995).
Effects on Reproductive Biology
Research on Single Comb White Leghorn pullets revealed that 6-MBOA can delay sexual maturity and reduce average egg production, suggesting an influence on reproductive biology. These effects were dependent on the photoperiod, indicating a potential relationship between 6-MBOA and light-based biological processes (Brake et al., 1985).
Role in Hormonal Activities
Studies on hamsters have shown that 6-MBOA does not have the same effect as melatonin on reproductive organs under short photoperiod and cool temperatures. However, it influenced the levels of pituitary follicle-stimulating hormone (FSH), suggesting a role in hormonal activities and responses to environmental conditions (Vaughan et al., 1988).
Herbicidal Potential
The compound has been studied for its allelopathic properties, particularly in wheat. Compounds like 6-MBOA are part of wheat's natural defense mechanisms against weeds. While the potential for using 6-MBOA in weed control strategies has been explored, results have been inconsistent and not always correlated with the expected allelochemical concentrations in the soil (Mathiassen et al., 2006).
Impact on Immune System and Physiology
Studies on white-footed mice showed that 6-MBOA affected testis size, but did not influence certain types of immune activity. This finding suggests that while 6-MBOA can impact reproductive organs, its effects on the immune system are limited, requiring further exploration for a comprehensive understanding (Martin et al., 2008).
properties
IUPAC Name |
5-chloro-6-methoxy-3H-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-12-6-3-7-5(2-4(6)9)10-8(11)13-7/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQYQWNSMUHSCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)OC(=O)N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169921 | |
Record name | 2-Benzoxazolinone, 5-chloro-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-methoxy-2-benzoxazolinone | |
CAS RN |
1750-47-6 | |
Record name | 2-Benzoxazolinone, 5-chloro-6-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001750476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzoxazolinone, 5-chloro-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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